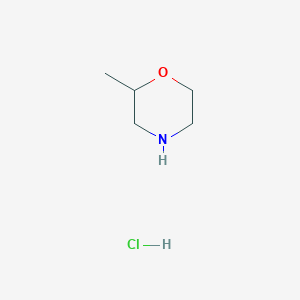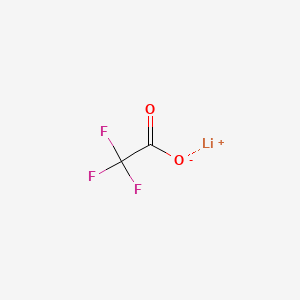
トリフルオロ酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium trifluoroacetate is a chemical compound with the formula CF₃CO₂Li. It is the lithium salt of trifluoroacetic acid. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical processes. It is commonly used in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
科学的研究の応用
Lithium trifluoroacetate finds numerous applications across diverse research and industrial processes:
Organic Synthesis: It is used as a reagent in the synthesis of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Polymerization Reactions: Acts as a catalyst in the polymerization of certain monomers, leading to the formation of specialized polymers.
Mass Spectrometry: Used as an additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to enhance the detection of phospholipids and other biomolecules.
Battery Technology: Investigated as an electrolyte additive in lithium-sulfur batteries to improve performance and stability.
準備方法
Synthetic Routes and Reaction Conditions: Lithium trifluoroacetate can be synthesized through the neutralization of trifluoroacetic acid with lithium hydroxide or lithium carbonate. The reaction is typically carried out in an aqueous medium, followed by evaporation of the solvent to obtain the solid product.
Industrial Production Methods: In industrial settings, lithium trifluoroacetate is produced by reacting trifluoroacetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction mixture is then concentrated and crystallized to yield the pure compound.
Types of Reactions:
Substitution Reactions: Lithium trifluoroacetate can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic reactions, facilitating the reduction of various functional groups.
Complex Formation: Lithium trifluoroacetate can form complexes with metals, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride.
Catalysts: Transition metals like palladium and platinum.
Major Products Formed:
Trifluoromethylated Compounds: These are often the major products when lithium trifluoroacetate is used in substitution reactions.
Reduced Organic Compounds: When used as a reducing agent, it can produce alcohols, amines, and other reduced species.
作用機序
The mechanism by which lithium trifluoroacetate exerts its effects varies depending on the application:
In Organic Synthesis: It acts as a nucleophile or reducing agent, participating in various chemical transformations.
In Polymerization: It facilitates the initiation and propagation steps of polymerization reactions.
In Mass Spectrometry: Enhances ionization efficiency and improves the detection sensitivity of analytes.
In Batteries: It interacts with lithium polysulfides, forming stable complexes that reduce the shuttle effect and improve battery performance.
類似化合物との比較
Sodium Trifluoroacetate: Similar in structure but with sodium instead of lithium. It is less soluble in organic solvents compared to lithium trifluoroacetate.
Potassium Trifluoroacetate: Another similar compound with potassium. It has different solubility and reactivity profiles.
Silver Trifluoroacetate: Used in different applications due to its unique properties, such as in catalysis and as a reagent in organic synthesis.
Uniqueness of Lithium Trifluoroacetate:
Solubility: Lithium trifluoroacetate is more soluble in organic solvents compared to its sodium and potassium counterparts.
Reactivity: It has unique reactivity patterns, making it a preferred choice in certain organic synthesis and polymerization reactions.
Applications: Its use in battery technology and mass spectrometry sets it apart from other trifluoroacetate salts.
特性
CAS番号 |
2923-17-3 |
|---|---|
分子式 |
C2HF3LiO2 |
分子量 |
121.0 g/mol |
IUPAC名 |
lithium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |
InChIキー |
NBVMCMSJGNOOCF-UHFFFAOYSA-N |
SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
正規SMILES |
[Li].C(=O)(C(F)(F)F)O |
Key on ui other cas no. |
2923-17-3 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


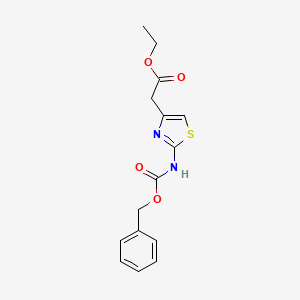
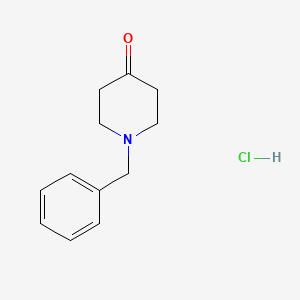
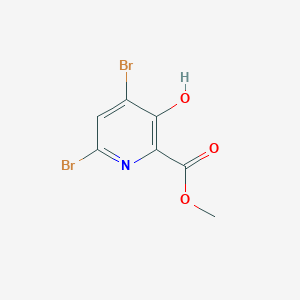
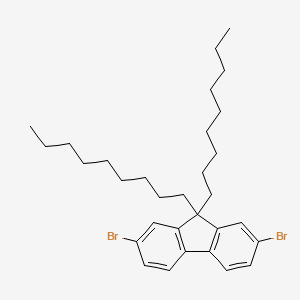
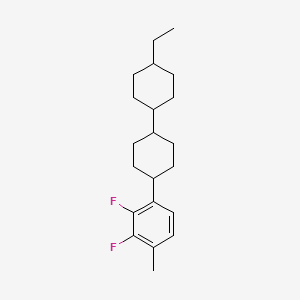
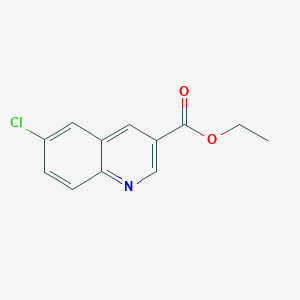
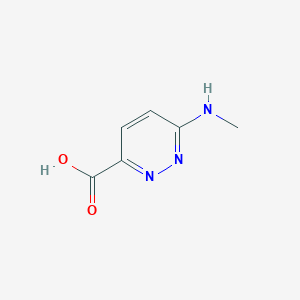
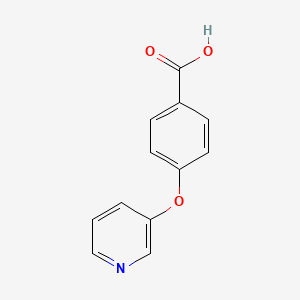

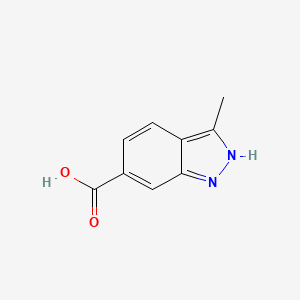
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
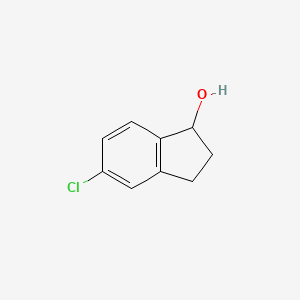
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
